Anethole

Food Safety Regulatory Toxicology Isomer Purity

Specifying trans-Anethole (4180-23-8, ≥99% purity) is critical. Unlike its toxic, off-flavor cis-isomer or estragole with divergent bioactivity, only the (E)-isomer delivers the authentic anise character (OAV) for food/cosmetics and sustains anti-inflammatory action >240 min via NO-independent pathways. For polymer science, its E-configuration ensures superior cationic copolymerization efficiency. Insist on <0.3% cis-anethole to meet food-grade and research standards.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 4180-23-8
Cat. No. B165797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnethole
CAS4180-23-8
Synonyms1-(4-methoxyphenyl)propene
1-methoxy-4-(1-propenyl)benzene
anethole
anethole, (E)-isomer
anethole, (Z)-isomer
p-propenylanisole
trans-anethole
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC=CC1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+
InChIKeyRUVINXPYWBROJD-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
1:8 IN 80% ALCOHOL;  1:1 IN 90% ETHANOL
ALMOST WATER INSOL;  MISCIBLE WITH CHLOROFORM & ETHER
Water solubility = 1.110E-1 g/l @ 25 °C
Slightly soluble in water;  miscible with chloroform and ether
1 ml in 2 ml 96% alcohol (in ethanol)

trans-Anethole (CAS 4180-23-8): Procurement and Scientific Differentiation Guide for the Predominant Anise Flavor Isomer


trans-Anethole (CAS 4180-23-8), the (E)-isomer of 1-methoxy-4-(prop-1-en-1-yl)benzene, is the naturally predominant and industrially preferred form of anethole, comprising 80–90% of anise oil and >90% of star anise oil [1]. As a phenylpropanoid derivative, it is chemically distinct from its structural isomer estragole (methyl chavicol) and its geometric isomer cis-anethole (CAS 25679-28-1). While all three compounds share the C10H12O formula, their divergent stereochemistry and substitution patterns produce quantifiable differences in sensory impact, regulatory compliance, and biological activity profiles that are critical for scientific and industrial applications [2].

Why trans-Anethole (4180-23-8) Cannot Be Indiscriminately Substituted with its Isomers or Analogs


In the class of methoxy-substituted phenylpropenes, even minor structural variations yield profound differences in safety, sensory perception, and biological targeting. Generic substitution of trans-anethole with its geometric isomer cis-anethole is precluded by the latter's higher toxicity and unpleasant organoleptic properties, with food and cosmetic applications tolerating less than 1% cis-isomer [1]. Similarly, substitution with the position isomer estragole is complicated by its divergent anti-inflammatory mechanisms—notably its unique dependence on nitric oxide (NO) pathways—and its different impact on the flavor profile of key products like fennel tea, where trans-anethole is a character-impact compound but estragole's contribution is negligible [2][3]. Therefore, selection of the specific trans-isomer (4180-23-8) is a critical control point for achieving intended functional and safety outcomes.

Quantitative Differentiation of trans-Anethole (4180-23-8): Comparative Performance Data for Scientific Selection


trans-Anethole vs. cis-Anethole: Purity and Toxicity Thresholds for Food-Grade Procurement

The selection of trans-anethole over the cis isomer is non-negotiable for edible applications due to toxicity and organoleptic standards. According to US Patent 4,038,325, an admixture of more than 1% of the cis isomer is considered intolerable in cosmetic and foodstuffs due to its higher toxicity and sharp, unpleasant taste [1]. trans-Anethole is the only isomer considered food grade [2]. This establishes a strict procurement specification for purity relative to the geometric isomer.

Food Safety Regulatory Toxicology Isomer Purity

trans-Anethole vs. Estragole: Divergent Anti-Inflammatory Mechanisms and Edema Inhibition Profiles

In a comparative study of mouse paw edema, trans-anethole and estragole demonstrated distinct anti-inflammatory profiles. trans-Anethole inhibited carrageenan-induced edema for up to 240 minutes at all doses tested (3, 10, and 30 mg/kg), whereas estragole's effect was limited to 60–120 minutes at only the two highest doses [1]. Crucially, while both compounds similarly inhibited edema from substance P, bradykinin, and histamine, they differed in the inhibition of serotonin-elicited edema. Moreover, only estragole inhibited sodium nitroprusside-induced edema, demonstrating that nitric oxide (NO) is involved only in estragole's mechanism of action [1][2].

Anti-inflammatory Pharmacodynamics Mechanism of Action

trans-Anethole vs. Estragole: Flavor Impact and Odor Activity Value (OAV) Supremacy in Fennel

In a comprehensive analysis of fennel tea odorants, trans-anethole was identified as the primary character-impact compound. Its Odor Activity Value (OAV) was the highest among all quantified odorants, surpassing estragole, fenchone, and others [1]. A separate sensory study on anise tea confirmed this finding, with trans-anethole again exhibiting the highest OAV, followed by anisaldehyde and then estragole [2]. Both studies concluded that despite its presence, estragole's aroma impact on the overall flavor of fennel products is negligible, while trans-anethole is essential for the authentic sensory profile [1][2].

Flavor Chemistry Sensory Science Natural Product Analysis

trans-Anethole vs. cis-Anethole: Superior Reactivity in Cationic Copolymerization for Advanced Material Synthesis

In the field of polymer synthesis, the geometric isomerism of anethole has a direct, quantifiable impact on its reactivity. Studies on the cationic copolymerization of anethole isomers with p-methoxystyrene revealed that trans-anethole is more reactive than its cis counterpart [1]. This difference in polymerization kinetics is a direct consequence of the stereoelectronic effects of the E-configuration versus the Z-configuration of the propenyl group, making trans-anethole the more efficient monomer for specific material science applications.

Polymer Chemistry Materials Science Reactivity Ratios

trans-Anethole vs. Estragole: Comparable but High Antibacterial Efficiency Against E. coli

A comparative study of phenylpropenes assessed the antibacterial activity of trans-anethole and estragole against Escherichia coli and Staphylococcus epidermidis. Both compounds exhibited high efficiency, inhibiting bacterial growth in the hundred micromolar range [1][2]. While a direct MIC (Minimum Inhibitory Concentration) comparison between the two was not specified as significantly different, they were both more potent than eugenol and isoeugenol [2]. The study also highlighted that encapsulation in cyclodextrin or liposomes reduced their activity, with E. coli growth inhibition dropping to approximately 12-14% at MIC50/MBC values [1].

Antimicrobial Microbiology Phenylpropanoid Activity

Validated Application Scenarios for trans-Anethole (4180-23-8) Based on Comparative Evidence


Food and Beverage Flavoring Requiring Authentic Anise/Fennel Character and Regulatory Compliance

In the production of liqueurs, confectionery, and baked goods, trans-anethole is the irreplaceable character-impact compound for authentic anise and fennel flavors. Its superior Odor Activity Value (OAV) ensures it is the primary driver of the desired sensory profile [1][2]. For procurement, specifying the trans-isomer (4180-23-8) with >99% purity is essential, as even a 1% contamination with cis-anethole can introduce an unpleasant taste and raise toxicity concerns, violating food-grade standards [3].

Pharmacological Research on Sustained, NO-Independent Anti-Inflammatory Agents

For studies investigating the anti-inflammatory effects of natural compounds, trans-anethole offers a distinct advantage over its analog estragole. As demonstrated in vivo, trans-anethole provides a longer duration of edema inhibition (>240 minutes vs. <120 minutes for estragole) and acts through an NO-independent mechanism [4]. This makes it the superior candidate for research targeting specific inflammatory pathways or for developing sustained-release anti-inflammatory formulations where NO pathway modulation is not desired [4][5].

Synthesis of Advanced Polymeric Materials via Cationic Polymerization

In materials science, trans-anethole's higher reactivity in cationic copolymerization makes it the preferred monomer for creating specialty polymers [6]. When co-polymerizing with compounds like p-methoxystyrene, the E-configuration of trans-anethole leads to more efficient incorporation into the polymer backbone compared to the Z-configured cis-isomer. This reactivity advantage can be leveraged to design polymers with tailored properties for applications such as coatings, adhesives, or advanced functional materials [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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